molecular formula C10H8ClNO2S B122788 5-Methylquinoline-8-sulfonyl chloride CAS No. 71322-92-4

5-Methylquinoline-8-sulfonyl chloride

Cat. No. B122788
CAS RN: 71322-92-4
M. Wt: 241.69 g/mol
InChI Key: HHXKCMSAFXQGDW-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-sulfonyl chloride is a compound that is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The sulfonyl chloride group at the 8-position indicates that it is a reactive species, likely used in various chemical syntheses as a sulfonylating agent to introduce sulfone groups into other molecules.

Synthesis Analysis

The synthesis of related quinoline sulfone derivatives has been explored in several studies. For instance, a method for the site-selective oxidative C–H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides has been developed, providing a pathway to C5-sulfonylated quinolines . Additionally, a copper-catalyzed C5-H sulfenylation of unprotected 8-aminoquinolines using sulfonyl hydrazides has been reported, which proceeds via a Cu(I)-Cu(II)-Cu(I) catalytic cycle . Another study describes the copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline amides with aryl sulfonyl chlorides, which is applicable to the synthesis of potential radioligands . These methods highlight the versatility of quinoline derivatives in undergoing sulfonylation reactions to produce various sulfone compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often characterized by spectroscopic methods such as FT-IR, NMR, and MS, as well as X-ray diffraction analysis . For example, the crystal structure of a mercury(II) chloride adduct of a quinoline sulfonic acid derivative has been elucidated, revealing a distorted square planar coordination geometry around mercury . These structural analyses are crucial for understanding the reactivity and potential applications of quinoline sulfone derivatives.

Chemical Reactions Analysis

Quinoline sulfone derivatives participate in a variety of chemical reactions. The sulfonyl chloride group is particularly reactive and can be used to introduce sulfone functionalities into other molecules. For instance, the reaction of 1-methyl-4-aminoquinolinium 3-thiolates with sulfonyl chlorides leads to the formation of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides with antimicrobial activity . The ability to selectively functionalize quinoline derivatives at specific positions, such as the C5-H sulfonylation, opens up possibilities for the synthesis of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylquinoline-8-sulfonyl chloride and related compounds are influenced by their molecular structure. The presence of the sulfonyl chloride group contributes to their reactivity, making them suitable for use as intermediates in organic synthesis. The antimicrobial activity of some quinoline sulfone derivatives has been investigated, showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity . The solubility, stability, and reactivity of these compounds can be tailored by modifying the quinoline core and the substituents attached to it.

Scientific Research Applications

Catalytic Applications and Synthesis Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, including derivatives similar to 5-Methylquinoline-8-sulfonyl chloride, showcases broad substrate scope and moderate to good yield, indicating its utility in synthesizing potential fluorinated PET radioligands and other sulfone compounds (Li et al., 2016; Wang et al., 2017). Additionally, copper(I)-catalyzed sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides under air demonstrates excellent substrate tolerance, especially for aliphatic sulfonyl chlorides, offering a mild and efficient method for sulfone synthesis (Qiao et al., 2015).

Material Science and Photoluminescence Studies The functionalization of mesoporous silica with 8-hydroxyquinoline derivatives via sulfonamide bond formation, using compounds akin to 5-Methylquinoline-8-sulfonyl chloride, leads to materials with interesting photoluminescence properties. These materials, characterized by techniques like XRD, SEM, and fluorescence spectra, offer insights into the environmental effects on emission spectra, suggesting potential applications in sensing and imaging (Badiei et al., 2011).

Novel Synthetic Routes and Molecular Structures Research into derivatives of fluorinated sulfonyl compounds, including those structurally related to 5-Methylquinoline-8-sulfonyl chloride, highlights the intricate molecular structures and interactions within these compounds. For instance, studies on different sulfonyl isoquinolines reveal variations in molecular conformations and hydrogen bonding patterns, underlining the impact of sulfonyl groups on the chemical behavior and structural properties of these molecules (Ohba et al., 2012).

Chemical Nucleases and DNA Interaction Copper(II) complexes with sulfonamide ligands, synthesized through reactions involving 8-aminoquinoline and sulfonyl chlorides, demonstrate significant DNA degradation activity in the presence of sodium ascorbate. This finding opens avenues for the design of artificial chemical nucleases and studies on DNA interaction mechanisms, highlighting the role of sulfonamide ligands in modulating the activity of metal complexes (Macías et al., 2007).

Antimicrobial and Antioxidant Activities The synthesis and evaluation of sulfamoyl carboxamide derivatives from sulfur-containing α-amino acids, utilizing sulfonyl chloride, have revealed potent antibacterial and antifungal activities, alongside notable antioxidant properties. These studies underscore the potential of sulfone-containing compounds in developing new antimicrobial and antioxidant agents (Egbujor et al., 2022).

Safety And Hazards

5-Methylquinoline-8-sulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage . It should be stored in a locked place for safety .

properties

IUPAC Name

5-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXKCMSAFXQGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylquinoline-8-sulfonyl chloride

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